molecular formula C16H8Cl2N2O4 B12885759 7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride

7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride

Cat. No.: B12885759
M. Wt: 363.1 g/mol
InChI Key: JXBKCUGNKMLTEV-NSCUHMNNSA-N
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Description

7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a chloro group at the 7th position, a vinyl group at the 2nd position, and a carbonyl chloride group at the 4th position. Additionally, the vinyl group is further substituted with a 5-nitrofuran moiety. This unique structure imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration of Furan:

    Formation of Vinyl Group: The vinyl group is introduced through a reaction involving the nitrofuran derivative and an appropriate vinylating agent.

    Quinoline Ring Formation: The quinoline ring system is synthesized using methods such as the Skraup, Doebner von Miller, or Combes procedures.

    Chlorination: The chloro group is introduced at the 7th position of the quinoline ring using chlorinating agents.

    Carbonyl Chloride Formation: The carbonyl chloride group is introduced at the 4th position of the quinoline ring through a reaction with thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The nitrofuran moiety can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of DNA replication and transcription. Additionally, the nitrofuran moiety can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carbonyl chloride is unique due to its combination of a nitrofuran moiety, a vinyl group, and a carbonyl chloride group on a quinoline ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H8Cl2N2O4

Molecular Weight

363.1 g/mol

IUPAC Name

7-chloro-2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carbonyl chloride

InChI

InChI=1S/C16H8Cl2N2O4/c17-9-1-5-12-13(16(18)21)8-10(19-14(12)7-9)2-3-11-4-6-15(24-11)20(22)23/h1-8H/b3-2+

InChI Key

JXBKCUGNKMLTEV-NSCUHMNNSA-N

Isomeric SMILES

C1=CC2=C(C=C(N=C2C=C1Cl)/C=C/C3=CC=C(O3)[N+](=O)[O-])C(=O)Cl

Canonical SMILES

C1=CC2=C(C=C(N=C2C=C1Cl)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

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